molecular formula C26H36ClN3O2S B2801157 4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215587-61-3

4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2801157
CAS No.: 1215587-61-3
M. Wt: 490.1
InChI Key: WHFUSZBNXFBQNC-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H36ClN3O2S and its molecular weight is 490.1. The purity is usually 95%.
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Biological Activity

4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that exhibits potential biological activities, particularly in pharmacological applications. Its structure includes a benzo[d]thiazole moiety and a diethylaminoethyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H36ClN3O2S
  • Molecular Weight : Approximately 490.1 g/mol
  • Structural Features : The compound contains a butoxy group, enhancing its lipophilicity and potentially its biological activity .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory properties
  • Analgesic effects
  • Potential anticancer activity

These activities are attributed to its ability to interact with various enzymes and receptors involved in inflammatory pathways and pain signaling.

The biological activity of the compound can be linked to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
  • Receptor Interaction : The diethylamino group enhances binding affinity to certain receptors, which could improve therapeutic efficacy.
  • Electrophilic Reactions : The benzo[d]thiazole ring is capable of undergoing electrophilic substitution reactions, potentially modifying its biological activity.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The lipophilic nature may enhance absorption through biological membranes.
  • Distribution : Studies are needed to determine tissue distribution patterns.
  • Metabolism : The compound's metabolic pathways require elucidation to understand its bioavailability and elimination.
  • Excretion : Identifying excretion routes will help assess potential toxicity and side effects.

Case Studies and Research Findings

Recent studies have highlighted the antibacterial properties of related compounds, which may provide insights into the biological activity of the target compound:

Table 1: Antibacterial Activity Comparison

CompoundGram-positive BacteriaGram-negative BacteriaMIC (µg/mL)
PR-TPB ComplexS. aureus (14 mm)E. coli (8 mm)64
B. subtilis (16 mm)P. aeruginosa (8 mm)32
C. albicans (15 mm)ND64

*ND = Not Determined; mm = Millimeter; MIC = Minimum Inhibitory Concentration .

These findings suggest that compounds similar to this compound may possess significant antibacterial properties.

Properties

IUPAC Name

4-butoxy-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2S.ClH/c1-6-9-18-31-22-13-11-21(12-14-22)25(30)29(17-16-28(7-2)8-3)26-27-24-20(5)19(4)10-15-23(24)32-26;/h10-15H,6-9,16-18H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFUSZBNXFBQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CCN(CC)CC)C2=NC3=C(S2)C=CC(=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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